molecular formula C23H25NO4 B2438210 (2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one CAS No. 1639002-93-9

(2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2438210
CAS No.: 1639002-93-9
M. Wt: 379.456
InChI Key: YWHGWLVJNDHIIG-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one ( 1639002-93-9) is a high-purity chemical compound with the molecular formula C23H25NO4 and a molecular weight of approximately 379.45 g/mol . This specialized benzofuran-3-one derivative features a distinct (Z)-configuration at the 2-position alkylene group and contains strategic structural motifs including a 4-methoxyphenyl group and a piperidine-substituted ethoxy chain at the 6-position, making it a valuable intermediate in medicinal chemistry and drug discovery research . The compound is referenced in multiple scientific studies investigating novel heterocyclic compounds for various research applications, particularly in the development of potential therapeutic agents . Available in purities exceeding 90%, this research chemical is provided in quantities ranging from 1mg to 30mg to support investigative studies . The compound's structural complexity, particularly the incorporation of nitrogen and oxygen heteroatoms within its framework, offers researchers a versatile scaffold for probing biological interactions and developing structure-activity relationships in pharmaceutical development programs. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult safety data sheets and implement appropriate handling procedures for laboratory chemicals.

Properties

IUPAC Name

(2Z)-2-[(4-methoxyphenyl)methylidene]-6-(2-piperidin-1-ylethoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-26-18-7-5-17(6-8-18)15-22-23(25)20-10-9-19(16-21(20)28-22)27-14-13-24-11-3-2-4-12-24/h5-10,15-16H,2-4,11-14H2,1H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHGWLVJNDHIIG-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCCN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCCN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate starting materials such as 2-hydroxybenzaldehyde derivatives.

    Introduction of Methoxybenzylidene Group: The methoxybenzylidene group can be introduced via a condensation reaction between 4-methoxybenzaldehyde and the benzofuran core.

    Attachment of Piperidinyl Ethoxy Side Chain: The piperidinyl ethoxy side chain can be attached through nucleophilic substitution reactions using appropriate piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the benzofuran core or the methoxybenzylidene group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, benzofuran derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be investigated for similar properties, potentially serving as a lead compound for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored in the treatment of diseases such as cancer, infections, and neurological disorders. Its ability to interact with specific biological targets may make it a candidate for further pharmacological studies.

Industry

Industrially, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one would depend on its specific biological targets. Potential mechanisms may include:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways.

    Interaction with Receptors: It may bind to and modulate the activity of receptors in the body.

    Disruption of Cellular Processes: The compound could interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds such as 2-(4-methoxybenzylidene)benzofuran and 6-(2-(piperidin-1-yl)ethoxy)benzofuran share structural similarities.

    Methoxybenzylidene Compounds: Other compounds with methoxybenzylidene groups may exhibit similar chemical properties.

Uniqueness

The uniqueness of (2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.

Biological Activity

The compound (2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule that exhibits significant potential in various biological applications. Its structure, characterized by a benzofuran core, methoxyphenyl group, and ethoxy-piperidine moiety, suggests a range of interactions with biological targets.

Structural Characteristics

The compound can be described as follows:

Structural Feature Description
Core StructureBenzofuran
Functional GroupsMethoxyphenyl, Ethoxy-piperidine
Molecular FormulaC₁₈H₁₉N₁O₃

1. Tyrosinase Inhibition

Research indicates that compounds with similar structures to this compound may act as tyrosinase inhibitors . Tyrosinase is crucial in melanin production, and inhibiting this enzyme can have applications in treating hyperpigmentation disorders. A related study demonstrated that aurone derivatives effectively inhibit human melanocyte tyrosinase, hinting at the potential of this compound for similar applications .

2. Anticancer Properties

Benzofuran derivatives have been noted for their anticancer activities. For instance, a closely related compound, BMBF (2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran), exhibited anti-metastatic effects in hepatocellular carcinoma (HCC) by downregulating p53 and integrin α7, which are critical in cancer progression . This suggests that this compound may also possess similar anticancer properties.

3. Neuroprotective Effects

The piperidine component of the compound is associated with neuroprotective activities. Compounds containing piperidine rings have shown promise in various neurological studies, indicating potential protective effects against neurodegeneration .

Predictive Models and Pharmacological Insights

Using predictive models like PASS (Prediction of Activity Spectra for Substances), researchers can hypothesize the pharmacological effects of this compound based on its structure. These models suggest a broad spectrum of potential activities, including:

  • Antioxidant
  • Antimicrobial
  • Antitumor
  • Neuroprotective

Case Studies and Research Findings

Several studies have focused on related compounds to elucidate the biological activity of benzofuran derivatives:

Case Study: Inhibition of Melanocyte Tyrosinase

A study published by the National Institutes of Health explored the inhibitory effects of aurone derivatives on human melanocyte tyrosinase. The findings indicated that specific structural modifications significantly enhanced inhibitory activity .

Case Study: Anti-Metastatic Effects in HCC

Research on BMBF revealed that it suppressed cell viability and migration in Huh7 cells (an HCC cell line). The compound inhibited epithelial-mesenchymal transition (EMT), a process integral to cancer metastasis, by modulating key proteins like E-cadherin and vimentin .

Q & A

Q. What are the critical steps for optimizing the synthesis of this benzofuran derivative?

The synthesis requires precise control of reaction conditions, including:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the ethoxy group .
  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) for alkylation steps involving the piperidine moiety .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves intermediates, validated by TLC (Rf = 0.3–0.5) .

Q. How can structural elucidation be performed to confirm the Z-configuration of the benzylidene group?

  • NMR Spectroscopy : The Z-isomer shows distinct NOE correlations between the methoxyphenyl proton (δ 6.8–7.2 ppm) and the benzofuran carbonyl group (δ 170–175 ppm) .
  • X-ray crystallography : Resolve spatial arrangement; the Z-configuration exhibits a dihedral angle <10° between the benzofuran core and methoxyphenyl substituent .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity data for benzofuran analogs?

  • Dose-response analysis : Compare IC50 values across studies to identify potency thresholds (e.g., fluorophenyl analogs show IC50 = 5–20 μM for kinase inhibition) .
  • Purity validation : Use HPLC-MS (≥95% purity) to rule out confounding impurities .
  • Functional group swaps : Replace the piperidin-1-yl ethoxy group with morpholine or pyrrolidine to isolate structure-activity relationships (SAR) .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Simulate binding to kinase domains (e.g., EGFR) using AutoDock Vina; prioritize poses with hydrogen bonds to the methoxy group and piperidine nitrogen .
  • DFT calculations : Analyze electron density maps to assess reactivity at the benzylidene site (LUMO energy ≈ -1.5 eV) .

Q. What analytical challenges arise in characterizing stereochemical impurities during synthesis?

  • Chiral HPLC : Resolve E/Z isomers using a Chiralpak AD-H column (heptane/ethanol = 90:10, flow rate 1 mL/min) .
  • Dynamic NMR : Monitor isomerization kinetics in DMSO-d6 at 40°C; half-life >24 h confirms thermal stability of the Z-isomer .

Methodological Recommendations

  • Reaction Monitoring : Use in-situ FTIR to track carbonyl group formation (peak ~1700 cm⁻¹) .
  • Metabolic Stability : Perform in vitro microsomal assays (human liver microsomes, NADPH cofactor) to assess oxidative degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.